molecular formula C10H19NO B108482 1-Butylazepan-2-one CAS No. 19090-89-2

1-Butylazepan-2-one

Cat. No. B108482
CAS RN: 19090-89-2
M. Wt: 169.26 g/mol
InChI Key: VGZOTUWVGXUNRC-UHFFFAOYSA-N
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Description

1-Butylazepan-2-one, also known as N-BUTYL HEXANOLACTAM, is a chemical compound with the molecular formula C10H19NO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 1-Butylazepan-2-one is 169.26 . The exact structure and other details like the InChI Key and Pubchem ID are not provided in the sources .


Physical And Chemical Properties Analysis

1-Butylazepan-2-one has a molecular formula of C10H19NO and a molecular weight of 169.26 . The boiling point and other physical properties are not specified in the sources .

Scientific Research Applications

  • Synthesis of Benzodiazepines:

    • A study by Sumita et al. (2018) discusses a new methodology for synthesizing 2,3-benzodiazepines using a phosphate-assisted acylation reaction. This method allows for the production of 2,3-benzodiazepines containing aromatic groups important for bioactivity (Sumita et al., 2018).
  • Pharmacokinetic Modeling:

    • Research by Garner et al. (2015) developed a physiologically based pharmacokinetic (PBPK) model for 1-Bromopropane, examining metabolic pathways in animal models. This model is crucial for understanding the risk in workers exposed to 1-Bromopropane (Garner et al., 2015).
  • Applications in Medicinal Chemistry:

    • Spencer et al. (2010) discussed the use of 1,4-Benzodiazepin-2-ones in various medicinal chemistry areas beyond typical CNS treatments, including as G-protein-coupled receptor antagonists and anticancer agents (Spencer et al., 2010).
  • Solubility and Thermodynamic Analysis:

    • Li et al. (2019) conducted a study on the solubility behavior of 2-phenylacetamide in various solvents, providing insights crucial for the development of separation and reaction processes in the industry (Li et al., 2019).
  • One-Pot Synthesis Methodologies:

    • Rasouli et al. (2012) described a green, efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, showcasing an innovative approach in organic synthesis (Rasouli et al., 2012).
  • Antiseizure Profile Study:

    • White et al. (2012) investigated a derivative of valproic acid amide for its broad-spectrum antiseizure profile and activity against status epilepticus and organophosphate neuronal damage (White et al., 2012).
  • Catalysis in Chemical Reactions:

    • Dong et al. (2017) developed a highly active and efficient catalyst system for alkoxycarbonylation of alkenes, highlighting its practical applications in the chemical industry (Dong et al., 2017).

Safety And Hazards

The safety data for 1-Butylazepan-2-one indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . The compound carries a warning signal word, and precautionary statements include P264, P270, P273, P301+P312, P330, and P501 . Hazard statements include H302 and H413 .

properties

IUPAC Name

1-butylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOTUWVGXUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433706
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylazepan-2-one

CAS RN

19090-89-2
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

113.2 g of fresh caprolactam (1.0 mol) is dissolved in 250 g of crude distillate containing 3.4% of caprolactam (8.5 g of caprolactam prepared as in a), and the resulting mixture is heated to 150° C. 202 g of a 30.16 wt. % strength sodium methoxide-methanol solution (1.13 mol) is metered in at 140° C. over a period of one hour while distilling methanol. All the methanol is distilled by briefly applying vacuum. 104.5 g of n-butyl chloride (1.13 mol) is then metered in at 140° C. over a period of one hour. After allowing the mixture to continue reacting for 4 hours, the reaction mixture is subjected to an initial cooling, and all the NBC is distilled from the sodium chloride in vacuo; boiling point of NBC: 90° C./0.5 mbar. Weight: 406 g. GC Purity: 96.3% of NBC, 2.7% of caprolactam. Yield: 83.0% of theory or 91.2% if caprolactam is recycled. NBC can be redistilled through a column to give a product having a purity of about 99%.
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1.13 mol
Type
reactant
Reaction Step Three
Quantity
104.5 g
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LG Xie, DJ Dixon - Nature communications, 2018 - nature.com
… Unfortunately, attempts to apply lactam substrates, such as 1-butylazepan-2-one and 1-benzylpiperidin-2-one, to this reductive Ugi-amide formation were unsuccessful. …
Number of citations: 87 www.nature.com

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